DT2216

BCL-XL degradation PROTAC T-ALL

Conventional BCL-XL inhibitors cause dose-limiting thrombocytopenia. DT2216, a clinical-stage VHL-recruiting BCL-XL PROTAC, spares platelets and enables chronic in vivo dosing. • Platelet-sparing: 15 mg/kg/week i.p. without thrombocytopenia. • DC50 63 nM; no BCL-2/BCL-W degradation at 1 µM. • Phase 1 RP2D 0.4 mg/kg IV twice weekly. • ≥98% purity, ambient shipping.

Molecular Formula C77H96ClF3N10O10S4
Molecular Weight 1542.4 g/mol
CAS No. 2365172-42-3
Cat. No. B607219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDT2216
CAS2365172-42-3
SynonymsDT-2216;  DT2216;  DT 2216
Molecular FormulaC77H96ClF3N10O10S4
Molecular Weight1542.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
InChIInChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1
InChIKeyPXVFFBGSTYQHRO-REQIQPEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DT2216 (CAS 2365172-42-3): A BCL-XL-Specific PROTAC Degrader Engineered for Platelet-Sparing Antitumor Activity


DT2216 is a proteolysis-targeting chimera (PROTAC) that selectively degrades the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) via recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. It is a synthetic bifunctional molecule composed of a BCL-XL-binding moiety derived from ABT-263 (navitoclax) chemically linked to a VHL E3 ligase ligand [2]. DT2216 is currently in clinical development (Phase 1, NCT04886622) for relapsed/refractory solid malignancies and has demonstrated preclinical efficacy across a range of BCL-XL-dependent hematologic malignancies and solid tumors [3].

Why DT2216 Cannot Be Substituted with Generic BCL-XL Inhibitors or Alternative PROTACs: The Platelet-Sparing Imperative


Generic substitution of DT2216 with conventional BCL-XL small-molecule inhibitors (e.g., ABT-263/navitoclax, A-1331852, A-1155463) or alternative BCL-XL PROTACs is scientifically unsound due to a fundamental mechanistic divergence: small-molecule inhibitors bind and functionally inhibit BCL-XL in all tissues, including platelets, resulting in dose-limiting, on-target thrombocytopenia that has prevented their clinical advancement [1]. DT2216 achieves selective BCL-XL degradation only in cells expressing sufficient VHL E3 ligase, a property that spares platelets due to their inherently low VHL expression, thereby decoupling antitumor efficacy from hematologic toxicity [2]. Alternative PROTACs utilizing different E3 ligases (e.g., CRBN-based degraders) or with differing BCL-2 family selectivity profiles cannot be assumed to replicate this platelet-sparing window without direct comparative validation [3].

Quantitative Evidence of DT2216 Differentiation from Comparator Compounds: Potency, Selectivity, and Platelet-Sparing Profile


Head-to-Head Potency Comparison: DT2216 vs. ABT-263 in BCL-XL-Dependent Leukemia and Cancer Cells

DT2216 demonstrates significantly greater potency than the parental small-molecule inhibitor ABT-263 in reducing viability of BCL-XL-dependent cell lines. In MOLT-4 T-ALL cells, DT2216 exhibited an IC50 of 52 nM compared to 191 nM for ABT-263, representing a 3.7-fold increase in potency [1]. Similarly, in MDA-MB-231 triple-negative breast cancer cells, DT2216 showed an IC50 of 229 nM versus 707 nM for ABT-263, a 3.1-fold potency advantage . This enhanced potency is attributed to DT2216's catalytic mechanism of protein degradation rather than stoichiometric inhibition, enabling sustained target suppression at lower concentrations [2].

BCL-XL degradation PROTAC T-ALL

Quantitative Selectivity: DT2216 Degrades BCL-XL Without Affecting BCL-2 or BCL-W Protein Levels

DT2216 is a highly selective BCL-XL degrader. In RS4 cells, treatment with DT2216 at concentrations up to 1 µM for 16 hours resulted in no detectable degradation of BCL-2 or BCL-W, whereas ABT-263 binds to and inhibits BCL-2 with a Ki of 1.8 nM [1]. In viability assays using BCL-2-dependent RS4 cells, DT2216 exhibited negligible cytotoxicity (EC50 > 10 µM), while the selective BCL-2 inhibitor ABT-199 (venetoclax) showed potent activity, confirming that DT2216's effects are restricted to BCL-XL-dependent contexts [2]. Proteomic analysis further demonstrated that DT2216 does not induce degradation of any other protein beyond BCL-XL [3].

Selectivity BCL-2 family PROTAC specificity

Platelet-Sparing Toxicity Profile: Quantitative Comparison of DT2216 vs. ABT-263 in Murine Models and Human Clinical Data

The defining differentiation of DT2216 is its markedly reduced platelet toxicity compared to ABT-263, a consequence of minimal VHL E3 ligase expression in platelets [1]. In murine studies, a single intraperitoneal injection of DT2216 caused no significant reduction in platelet counts, whereas ABT-263 induced severe thrombocytopenia that persisted for days [2]. In the Phase 1 clinical trial (NCT04886622) of DT2216 in patients with relapsed/refractory solid malignancies, the lowest platelet count in the first cycle ranged from 24,000 to 297,000/µL, with all patients recovering to >50,000/µL within 4 days and >75,000/µL within 1 week. No episodes of bleeding or treatment-emergent adverse events leading to death occurred [3]. By contrast, navitoclax (ABT-263) consistently causes dose-limiting thrombocytopenia that has restricted its clinical development [4].

Thrombocytopenia Platelet toxicity VHL E3 ligase

In Vivo Antitumor Efficacy: DT2216 as Monotherapy vs. ABT-263 in MOLT-4 T-ALL Xenograft Models

In MOLT-4 T-ALL xenograft models, DT2216 administered at 15 mg/kg/week intraperitoneally potently inhibited tumor growth as a single agent, whereas ABT-263 at the same dose and schedule had no significant effect on tumor growth [1]. This differential in vivo activity mirrors the in vitro potency data and is attributable to both the catalytic degradation mechanism and the sustained target suppression achieved by DT2216, which maintains BCL-XL levels at reduced levels for extended periods post-administration . Furthermore, DT2216 at 15 mg/kg every four days regressed larger established MOLT-4 tumors that had failed to respond to navitoclax treatment [2].

Xenograft T-ALL In vivo efficacy

Quantitative Degradation Efficiency: DT2216 DC50 and Dmax in BCL-XL-Dependent Cells

DT2216 induces concentration-dependent degradation of BCL-XL with a DC50 (concentration causing 50% degradation) of 53-63 nM in MOLT-4 T-ALL cells, achieving a maximum degradation (Dmax) of approximately 90% [1]. This degradation is VHL- and proteasome-dependent, as demonstrated by loss of activity with the inactive VHL-binding control compound DT2216NC or in the presence of proteasome inhibitors . The degradation efficiency translates to an EC50 of 52 nM for cell viability reduction in MOLT-4 cells, indicating that near-complete target elimination is required for maximal apoptotic effect in this BCL-XL-dependent line [2].

DC50 Protein degradation PROTAC pharmacology

Optimized Application Scenarios for DT2216 Based on Quantitative Differentiation Evidence


In Vivo Studies Requiring Sustained BCL-XL Suppression Without Platelet Toxicity

DT2216 is the only viable tool for in vivo experiments where BCL-XL must be targeted for extended periods without inducing dose-limiting thrombocytopenia. Based on preclinical data showing DT2216's platelet-sparing profile (minimal VHL expression in platelets) and clinical data demonstrating rapid recovery of platelet counts even at 0.4 mg/kg dosing, DT2216 enables chronic dosing regimens that would be impossible with ABT-263 or other small-molecule BCL-XL inhibitors [1]. The recommended preclinical dose of 15 mg/kg/week i.p. in mice achieves robust tumor growth inhibition without appreciable thrombocytopenia, whereas equivalent doses of ABT-263 cause severe platelet reduction [2].

Functional Dissection of BCL-XL vs. BCL-2 Dependency in Heterogeneous Tumor Models

The strict selectivity of DT2216 for BCL-XL degradation (no effect on BCL-2 or BCL-W protein levels at concentrations up to 1 µM) makes it an essential tool for experiments requiring clean discrimination between BCL-XL- and BCL-2-dependent survival mechanisms [3]. In contrast to ABT-263, which binds and inhibits both BCL-XL and BCL-2 with nanomolar affinity (Ki = 1.8 nM for BCL-2), DT2216's activity is confined exclusively to BCL-XL-expressing cells. This selectivity profile allows researchers to pair DT2216 with the selective BCL-2 inhibitor venetoclax in combination studies to interrogate dual BCL-XL/BCL-2 dependency, a strategy that has revealed synergistic activity in T-cell lymphoma and small-cell lung cancer models [4].

Clinical and Translational Research on BCL-XL-Driven Malignancies

DT2216 is the only BCL-XL-targeting agent with an established clinical safety profile enabling human dosing without dose-limiting thrombocytopenia. The Phase 1 trial (NCT04886622) established a recommended Phase 2 dose of 0.4 mg/kg IV twice weekly, with demonstrated target engagement (BCL-XL degradation in peripheral leukocytes) and a safety profile characterized by transient, rapidly reversible thrombocytopenia and no bleeding events [5]. This clinical validation positions DT2216 as the compound of choice for translational studies aiming to bridge preclinical BCL-XL dependency findings to clinical development, particularly in indications where BCL-XL has been implicated as a resistance driver, such as JAK2-mutated post-MPN AML and secondary plasma cell leukemia [6].

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